2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a pyrrole ring fused with a pyrimidine ring, making it a versatile scaffold for drug design. Its potential applications are primarily in the field of biochemistry, particularly in modulating enzyme activities and affecting cellular pathways related to cancer and other diseases .
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride belongs to the class of pyrrolopyrimidine derivatives. These compounds are characterized by their fused ring systems and are often explored for their biological activities, particularly as inhibitors of specific kinases involved in cellular signaling pathways .
The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate pyrrole and pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-ethylpyrrole with a suitable pyrimidine derivative in the presence of a cyclizing agent can yield the desired compound .
The synthetic route may involve:
Industrial production may utilize optimized synthetic routes to ensure high yield and purity, including techniques such as continuous flow synthesis and automated reaction systems .
The molecular structure of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride features:
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions:
These reactions often require specific conditions (e.g., temperature, solvents) to achieve desired outcomes and may involve catalysts to enhance reaction rates and selectivity.
The primary mechanism of action for 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific kinases, notably Ataxia telangiectasia and Rad3-related kinase (ATR). The compound acts as an inhibitor, disrupting the DNA damage response pathway in cells under replication stress .
The inhibition of ATR kinase by this compound leads to significant effects on cellular proliferation and survival, particularly in cancer cells that rely heavily on this pathway for growth and division.
Relevant data include melting point ranges around 242 °C, indicating thermal stability suitable for various applications in synthetic chemistry .
The primary applications of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride are found in:
Research continues into its potential therapeutic uses against various diseases involving aberrant kinase activity or DNA repair deficiencies .
The construction of the bicyclic pyrrolo[3,4-d]pyrimidine scaffold necessitates precise heterocyclic coupling methodologies. Cyclocondensation reactions between alkylidene malononitrile derivatives and arylhydrazines serve as the foundational approach, generating 5-amino-4-cyanopyrazole intermediates as key precursors [2]. Subsequent intramolecular cyclization is achieved under acidic conditions (phosphorus oxychloride catalysis) to form the critical pyrrolopyrimidine ring system [2] [5]. Modern advancements incorporate transition metal-catalyzed cross-coupling, particularly Pd(0)-mediated Suzuki reactions, enabling the introduction of aryl/heteroaryl groups at the C5 position prior to ring closure. This strategy significantly enhances molecular diversity; for example, coupling with 4-trifluoromethoxyphenylboronic acid yields biaryl derivatives essential for structure-activity studies (Table 1) [5] [10].
Table 1: Key Coupling Strategies for Core Assembly
Reaction Type | Conditions | Key Intermediate | Yield Range | Application Reference |
---|---|---|---|---|
Cyclocondensation | Arylhydrazine, EtOH, Δ | 5-Amino-4-cyanopyrazole | 60-85% | Core formation [2] |
POCl₃ Cyclization | POC₃, DMF, reflux | 4-Chloropyrrolo[3,4-d]pyrimidine | 70-92% | Halogenated precursor [5] |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C | 5-Aryl-pyrrolo[3,4-d]pyrimidine | 45-78% | Biaryl diversification [5] |
Oxidative Thiolation | I₂, DMSO, Ar-thiol | 6-(Arylthio)pyrrolopyrimidine | 65-90% | Nonclassical antifolates [9] |
Furthermore, oxidative thiolation using iodine in DMSO facilitates C-S bond formation at the 6-position, critical for generating nonclassical antifolate analogues targeting pathogenic DHFR enzymes [9]. This method demonstrates broad compatibility with electron-deficient and electron-rich aryl thiols, enabling systematic exploration of hydrophobic binding interactions within enzyme active sites.
The 2-ethyl group on the pyrrolopyrimidine core profoundly influences target binding affinity and physicochemical properties. Steric and electronic modulation at this position is achieved through nucleophilic displacement of 2-chloro precursors or direct alkylation of the pyrrolopyrimidinone tautomer. Structure-activity relationship (SAR) studies reveal that increasing alkyl chain length from methyl to ethyl enhances hydrophobic contact with residues in kinase ATP-binding pockets (e.g., Val115 in human DHFR), improving inhibitory potency [7] [9]. However, branching beyond ethyl (isopropyl) diminishes activity due to unfavorable steric clashes, as demonstrated in ATR kinase inhibition assays (Table 2) [8].
Table 2: Impact of 2-Position Substituents on Biological Activity
R-Group | Human DHFR IC₅₀ (μM) | ATR Kinase IC₅₀ (μM) | Tumor Cell GI₅₀ (μM) | Key Interaction Partner |
---|---|---|---|---|
Methyl | 0.21 | 0.015 | 0.05-0.10 | Hydrophobic pocket (partial fill) |
Ethyl | 0.066 | 0.007 | 0.01-0.05 | Optimal van der Waals contact |
Isopropyl | 0.32 | 0.023 | 0.20-0.50 | Steric clash with Val115 |
Cyclopropyl | 0.17 | Not tested | 0.15-0.30 | Ring strain effects |
Directed ortho-metalation strategies enable further diversification of the ethyl group. For instance, bromination at the terminal carbon using N-bromosuccinimide (NBS) generates 2-(bromoethyl) intermediates, which undergo nucleophilic substitution with amines or azides for prodrug conjugation or solubility enhancement [10]. Electron-withdrawing groups (e.g., cyano, fluoro) introduced via radical-mediated processes alter the electronic character of the core, modulating pKa and membrane permeability—critical parameters for blood-brain barrier penetration in neurological targets [10]. Computational modeling confirms that the ethyl group’s conformation is restricted upon binding, positioning it optimally for interactions with conserved hydrophobic residues in diverse enzyme families [7] [9].
Accessing the saturated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system requires selective reduction strategies. Catalytic transfer hydrogenation employing Pd/C or PtO₂ catalysts with ammonium formate in ethanol achieves partial saturation of the pyrrole ring while preserving the pyrimidine’s aromaticity [5] [10]. This method offers superior chemoselectivity over traditional metal hydride reductions (NaBH₄), which often over-reduce the core. Pressure-dependent stereoselectivity is observed: reactions at 30 psi H₂ favor the cis-fused isomer, while higher pressures (≥50 psi) promote thermodynamically stable trans products [5].
Alternative zinc-mediated reductive cyclizations provide atom-economical routes to the dihydro scaffold. Treatment of 2-ethyl-4-aminopyrrole-3-carbonitrile with zinc dust in acetic acid induces simultaneous deprotection and cyclization, forming the bicyclic structure in a single step [10]. Microwave-assisted protocols significantly accelerate this transformation (30 minutes vs. 12 hours conventional heating), minimizing decomposition and improving yields to >85% [10]. Solvent polarity critically influences diastereomeric ratios; nonpolar solvents (toluene) favor the endo-isomer, whereas polar aprotic solvents (DMF) shift selectivity toward exo-products due to differential stabilization of transition states [10].
Conversion of the lipophilic free base 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine to its water-soluble dihydrochloride salt involves careful optimization of acid addition and crystallization conditions. The pKa differential between the pyrimidine nitrogen (pKa ≈ 3.5) and the pyrrole nitrogen (pKa ≈ 7.9) dictates stoichiometric requirements: two equivalents of HCl are essential for complete salt formation at basic sites [1] [3]. Solvent selection governs crystal morphology and stability:
Table 3: Crystallization Conditions for Dihydrochloride Salt
Solvent System | Temperature | Crystal Habit | Hygroscopicity | Purity | Yield |
---|---|---|---|---|---|
EtOH/Et₂O (1:4) | 0-5°C | Needles | Low | >99% | 85% |
iPrOH/acetone (1:3) | 20-25°C | Prisms | Moderate | 98% | 78% |
MeTHF/heptane (1:5) | -20°C | Plates | Very Low | >99% | 92% |
Water/ethanol (3:1) | 5°C | Aggregates | High | 95% | 80% |
Antisolvent crystallization using ethanol/diethyl ether mixtures at 0–5°C yields non-hygroscopic needles ideal for filtration [1] [8]. Conversely, aqueous ethanol produces aggregates with high hygroscopicity, complicating drying operations [6]. Surface engineering of crystallization substrates (e.g., 3D-printed PLA meshes) enhances recovery by promoting heterogeneous nucleation at solution-air interfaces, reducing induction times by 40% compared to conventional glass surfaces [6]. Critical process parameters include cooling rate (<1°C/min to prevent oiling out) and HCl addition speed (controlled via syringe pump to maintain pH 2.0–2.5), ensuring reproducible particle size distribution (D90 < 50 µm) [1] [3] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: